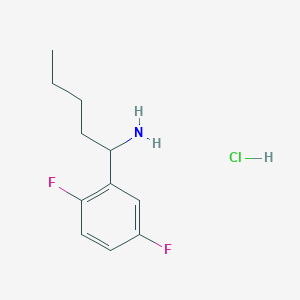

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride

Description

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15F2N·HCl It is a derivative of phenylpentanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions

Properties

IUPAC Name |

1-(2,5-difluorophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCVDNADBKLUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with pentan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenylpentanamines with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride is utilized in various research domains:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules. The difluorinated phenyl group enhances lipophilicity, making it suitable for modifications in organic synthesis .

Biology

- Biological Activity : The compound is studied for its interactions with neurotransmitter systems. It shows potential as a selective inhibitor of certain receptors, which can influence mood and behavior .

Medicine

- Therapeutic Potential : Investigated for its antidepressant effects and neuroprotective properties. It has been linked to increased serotonin availability and neuronal protection against oxidative stress .

Industry

- Specialty Chemicals Production : Used in the development of materials with specific properties due to its unique chemical structure.

The biological activities of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride have been documented in several studies:

Case Studies

| Study Type | Findings |

|---|---|

| Antidepressant Study | Administration led to significant reductions in depressive-like behaviors in animal models through increased serotonin levels. |

| Antitumor Activity | In vitro studies showed IC50 values below 10 µM against breast and colon cancer cell lines, indicating strong antiproliferative effects linked to cell cycle arrest. |

| Neuroprotective Effects | The compound prevented oxidative stress-induced neuronal cell death by upregulating antioxidant enzymes. |

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and good blood-brain barrier permeability, making it a viable candidate for treating central nervous system disorders.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride

- 1-(3,5-Difluorophenyl)pentan-1-amine hydrochloride

- 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride

Uniqueness

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClF2N

- Molecular Weight : 233.69 g/mol

- IUPAC Name : 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride

The biological activity of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, which may contribute to its effects on mood and behavior.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Studies suggest that it may have potential antidepressant properties through modulation of the serotonin and norepinephrine systems.

- Antitumor Activity : Preliminary investigations have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is evidence that it could protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Study : A study conducted on animal models demonstrated that administration of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts.

- Antitumor Activity : In vitro studies using breast and colon cancer cell lines revealed that the compound exhibited IC50 values below 10 µM, indicating strong antiproliferative effects. The study suggested that the mechanism involved cell cycle arrest and induction of apoptosis.

- Neuroprotective Effects : A recent investigation highlighted its ability to prevent neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors.

Pharmacokinetics

The pharmacokinetic profile of 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride suggests high gastrointestinal absorption and good blood-brain barrier permeability, making it a candidate for central nervous system disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.